5-(3,4-Dimethylphenyl)-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine
Overview
Description
5-(3,4-Dimethylphenyl)-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Dimethylphenyl)-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: Introduction of the 3,4-dimethylphenyl group and the 4-methylpiperazin-1-yl group through nucleophilic substitution reactions.
Purification: The final compound is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups.
Reduction: Reduction reactions can occur at the thieno[2,3-d]pyrimidine core.
Substitution: The compound can participate in various substitution reactions, especially at the piperazine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-(3,4-Dimethylphenyl)-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential pharmaceutical agent for treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(3,4-Dimethylphenyl)-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate these targets, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-(3,4-Dimethylphenyl)-4-(4-methylpiperazin-1-yl)pyrimidine: Lacks the thieno ring, which may affect its biological activity.
5-(3,4-Dimethylphenyl)-4-(4-methylpiperazin-1-yl)thieno[3,2-d]pyrimidine: Different positioning of the thieno ring, leading to variations in chemical properties.
Uniqueness
5-(3,4-Dimethylphenyl)-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of the thieno[2,3-d]pyrimidine core with the 3,4-dimethylphenyl and 4-methylpiperazin-1-yl groups makes it a valuable compound for research and development.
Biological Activity
5-(3,4-Dimethylphenyl)-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the synthesis, biological evaluations, and pharmacological properties of this compound, highlighting its anti-cancer and anti-proliferative effects.
Compound Overview
- Chemical Structure : The compound features a thieno[2,3-d]pyrimidine core with a 3,4-dimethylphenyl substituent and a 4-methylpiperazine group.
- Molecular Formula : C16H20N6S
- Molecular Weight : 336.43 g/mol
Synthesis
The synthesis of thieno[2,3-d]pyrimidine derivatives typically involves reactions between substituted phenyl compounds and various heterocycles. For instance, the synthesis of similar derivatives has been documented using methods such as microwave irradiation and classical heating techniques, which facilitate the formation of the desired thienopyrimidine scaffold.
Anti-Cancer Properties
Recent studies have demonstrated that thieno[2,3-d]pyrimidine derivatives exhibit significant cytotoxicity against various cancer cell lines. Notably:
- Cytotoxicity Assays : In vitro assays have shown that compounds with similar structures to this compound can inhibit the growth of breast cancer cells (MCF-7 and MDA-MB-231) with IC50 values ranging from 13.42 μg/mL to 62.86 μg/mL .
Compound | Cell Line | IC50 (μM) |
---|---|---|
Compound 1 | MDA-MB-231 | 0.045 |
Compound 2 | MCF-7 | 0.11 |
Compound 3 | MCF-10A | 1.4 |
The mechanism by which these compounds exert their anti-cancer effects may involve the disruption of cell cycle progression and induction of apoptosis in cancer cells. Specifically:
- Cell Cycle Arrest : Compounds have been shown to induce G1 phase arrest in cancer cells, preventing further proliferation .
- Apoptotic Pathways : Some studies suggest that these compounds may activate intrinsic apoptotic pathways through mitochondrial dysfunction and caspase activation.
Case Studies
- Yong et al. (2018) : This study synthesized a series of thieno[2,3-d]pyrimidine derivatives and evaluated their biological activity against tumor cells. Among these, certain derivatives exhibited potent inhibitory effects on cell proliferation .
- Elmongy et al. (2022) : This research focused on the anti-cancer activity of synthesized thieno[2,3-d]pyrimidines against non-small cell lung cancer and breast cancer cells, reporting inhibition rates between 43% to 87% .
Properties
IUPAC Name |
5-(3,4-dimethylphenyl)-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4S/c1-13-4-5-15(10-14(13)2)16-11-24-19-17(16)18(20-12-21-19)23-8-6-22(3)7-9-23/h4-5,10-12H,6-9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGQWIMJEPZWURZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC3=NC=NC(=C23)N4CCN(CC4)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901325141 | |
Record name | 5-(3,4-dimethylphenyl)-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901325141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
45.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47199511 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
670270-33-4 | |
Record name | 5-(3,4-dimethylphenyl)-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901325141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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